molecular formula C22H24N8OS B2516237 2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide CAS No. 1210848-65-9

2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide

Cat. No.: B2516237
CAS No.: 1210848-65-9
M. Wt: 448.55
InChI Key: FVDWDHPICOBLFM-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide is a unique compound notable for its complex structure and broad range of potential applications in scientific research. With components spanning diverse chemical families such as thiazoles, pyrazolopyrimidines, and piperazines, this compound has attracted significant interest in medicinal chemistry due to its potential bioactivity and versatile chemical properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    The synthesis of 2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide typically involves multiple steps:

    • Preparation of Intermediate Compounds: : Starting from commercially available precursors, intermediates such as 2-methylthiazole-4-carboxylic acid and 4-phenylpiperazine are prepared.

    • Formation of Pyrazolopyrimidine Core: : This core is synthesized through cyclization reactions involving appropriate precursors under controlled conditions, such as reflux in the presence of catalysts.

    • Coupling Reactions: : The intermediate compounds are then linked through coupling reactions facilitated by agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

  • Industrial Production Methods

    In an industrial setting, the production process would be optimized for large-scale synthesis, incorporating automated systems to ensure precision and efficiency. Techniques such as continuous flow chemistry might be employed to enhance reaction rates and product yields while minimizing waste.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes

    The compound is capable of undergoing a variety of reactions, including:

    • Oxidation: : Typically transforming functional groups into more oxidized states using agents like potassium permanganate.

    • Reduction: : Utilizing reducing agents such as lithium aluminium hydride to modify specific parts of the molecule.

    • Substitution Reactions: : Occur readily in the aromatic rings and heterocycles under suitable conditions, such as halogenation using reagents like N-bromosuccinimide.

  • Common Reagents and Conditions

    Reactions involving 2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide often use:

    • Catalysts: : Palladium on carbon (Pd/C), platinum catalysts for hydrogenation.

    • Solvents: : Common organic solvents like dichloromethane, ethanol, and tetrahydrofuran.

    • Reaction Conditions: : Varying from mild to reflux temperatures, depending on the specific reaction and desired products.

  • Major Products Formed

    Depending on the reaction type and conditions, major products can include:

    • Oxidized Derivatives: : Such as sulfoxides or sulfonic acids from the thiazole ring.

    • Reduced Compounds: : Including hydrogenated forms of the pyrazolo[3,4-d]pyrimidine ring.

    • Substituted Variants: : Resulting from halogenation, nitration, or alkylation reactions.

Scientific Research Applications

2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide has several scientific applications, including:

  • Chemistry: : Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.

  • Biology: : Investigated for its potential as a ligand in biochemical assays, particularly in receptor-binding studies due to its piperazine moiety.

  • Medicine: : Explored for therapeutic potential in treating various conditions, including central nervous system disorders, owing to its affinity for certain receptor sites.

  • Industry: : Applied in material sciences for developing novel materials with unique properties derived from its complex structure.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as:

  • 4-phenylpiperazine derivatives

  • Pyrazolopyrimidine analogs

  • Thiazole carboxamide compounds

2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential bioactivity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

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Properties

IUPAC Name

2-methyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8OS/c1-16-27-19(14-32-16)22(31)23-7-8-30-21-18(13-26-30)20(24-15-25-21)29-11-9-28(10-12-29)17-5-3-2-4-6-17/h2-6,13-15H,7-12H2,1H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDWDHPICOBLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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